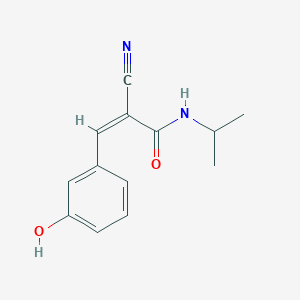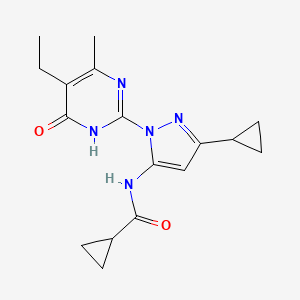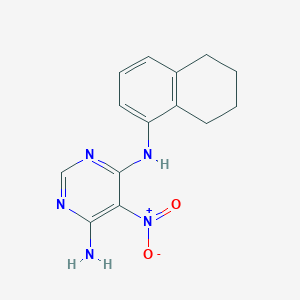
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is an organic compound featuring both a pyrimidine and pyridine ring, connected via an acetamide linkage. The inclusion of a thiophene ring further enhances its chemical complexity. This compound potentially possesses intriguing bioactive properties, given the rich structural diversity it embodies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
To synthesize this compound, several key steps are typically followed:
Formation of the pyrimidine ring: : Starting from a suitable precursor such as 4-methyluracil, functional group transformations yield the 6-oxopyrimidin-1(6H)-yl structure.
Functionalization of the pyridine ring: : Using thiophen-2-yl-substituted pyridine, appropriate substitution reactions incorporate the desired thiophene group.
Acetamide linkage formation: : The final step involves coupling the pyrimidine and pyridine fragments using acylation reagents under suitable conditions (e.g., coupling agents like EDCI or HATU in a polar solvent such as DMF or DCM).
Industrial Production Methods
In an industrial setting, the synthesis could be scaled up with:
Larger reaction vessels to handle greater volumes of starting materials and solvents.
Continuous flow chemistry techniques to optimize reaction times and yield.
Use of automated synthesizers to streamline repetitive steps.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, especially at the thiophene ring, forming sulfoxides or sulfones.
Reduction: : Reduction reactions can target the acetamide linkage, potentially leading to corresponding amines.
Substitution: : The pyridine and pyrimidine rings can be sites for electrophilic or nucleophilic substitutions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like mCPBA for sulfoxide formation.
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) for reduction steps.
Substitution: : Halogenated reagents (e.g., NBS) for electrophilic substitutions.
Major Products Formed
Products from these reactions can include:
Sulfoxides and sulfones: from oxidation.
Amines: from reduction.
Halogenated derivatives: from substitution reactions.
Applications De Recherche Scientifique
This compound can be a cornerstone in various fields:
Chemistry: : Utilized as a building block for more complex heterocyclic compounds.
Biology: : Potential bioactive molecule for targeting specific enzymes or receptors.
Medicine: : Exploratory drug candidate in pharmacological studies, targeting neurological disorders or cancers.
Industry: : Intermediate in the synthesis of agrochemicals or advanced materials.
Mécanisme D'action
The compound's mechanism of action could involve:
Molecular Targeting: : Binding to specific receptors or enzymes, inhibiting or modulating their activity.
Pathways Involved: : Interference with biological pathways such as signal transduction or metabolic pathways, leading to desired bioactive effects.
Comparaison Avec Des Composés Similaires
When compared to similar compounds like:
2-(4-chloro-6-oxopyrimidin-1(6H)-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide: : The methyl group provides different steric and electronic properties, potentially altering biological activity.
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((5-phenylpyridin-3-yl)methyl)acetamide: : The thiophene ring introduces unique electronic interactions and possibly increases lipophilicity.
These comparisons highlight the uniqueness of 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide, making it a promising compound for future research.
Propriétés
IUPAC Name |
2-(4-methyl-6-oxopyrimidin-1-yl)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c1-12-5-17(23)21(11-20-12)10-16(22)19-8-13-6-14(9-18-7-13)15-3-2-4-24-15/h2-7,9,11H,8,10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTYZDHUXDVYMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 3-[(4-phenylpiperazin-1-yl)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B2546189.png)





![N-(2,5-dimethylphenyl)-2-[6-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2546202.png)

![2-[4-(2-Methoxy-phenyl)-2,3-dioxo-3,4-dihydro-2H-pyrazin-1-yl]-acetamide](/img/structure/B2546206.png)


![2-{[6-(2H-1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2546209.png)


